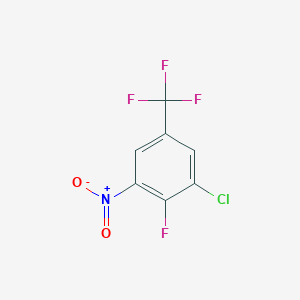

3-Chloro-4-fluoro-5-nitrobenzotrifluorure

Vue d'ensemble

Description

La 1,2-dioctanoyl phosphatidylcholine est un analogue synthétique des espèces de phosphatidylcholine naturelles. Les espèces de phosphatidylcholine sont une classe courante de phospholipides qui composent la membrane cellulaire des mammifères. La 1,2-dioctanoyl phosphatidylcholine contient des acides gras saturés C8:O aux positions sn-1 et sn-2 de la chaîne principale du glycérol .

Applications De Recherche Scientifique

1,2-Dioctanoyl phosphatidylcholine has been extensively studied for its applications in various fields:

Mécanisme D'action

Target of Action

This compound is a fluorinated building block, which suggests it may be used to synthesize other compounds, including amides, esters, and ethers .

Mode of Action

As a building block, it likely interacts with its targets to form new compounds .

Result of Action

As a building block, it may contribute to the synthesis of other compounds, which could have various effects depending on their structure and targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride . For example, its solubility in water and density can affect its distribution in the environment .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La 1,2-dioctanoyl phosphatidylcholine peut être synthétisée par estérification du glycérol avec l'acide octanoïque, suivie d'une phosphorylation. La réaction implique généralement l'utilisation de catalyseurs et de conditions de réaction spécifiques pour assurer la formation du produit souhaité .

Méthodes de production industrielle

Dans les environnements industriels, la production de 1,2-dioctanoyl phosphatidylcholine implique des processus d'estérification et de phosphorylation à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions

La 1,2-dioctanoyl phosphatidylcholine subit diverses réactions chimiques, notamment :

Hydrolyse : Catalysée par des enzymes phospholipases, conduisant à la formation de glycérol et d'acides gras.

Oxydation : Peut être oxydée dans des conditions spécifiques pour former des peroxydes et d'autres produits d'oxydation.

Substitution : Peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de dérivés de phosphatidylcholine modifiés.

Réactifs et conditions courants

Hydrolyse : Enzymes phospholipases D et sPLA2 provenant du pancréas bovin et du venin d'abeille.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire dans des conditions contrôlées.

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits formés

Hydrolyse : Glycérol et acide octanoïque.

Oxydation : Peroxydes et autres produits d'oxydation.

Substitution : Dérivés de phosphatidylcholine modifiés.

4. Applications de la recherche scientifique

La 1,2-dioctanoyl phosphatidylcholine a été largement étudiée pour ses applications dans divers domaines :

5. Mécanisme d'action

La 1,2-dioctanoyl phosphatidylcholine exerce ses effets principalement par ses interactions avec les enzymes phospholipases. Elle sert de substrat à ces enzymes, conduisant à l'hydrolyse de la molécule de phosphatidylcholine et à la libération d'acides gras et de glycérol. Ce processus est crucial pour l'étude du métabolisme lipidique et des voies de signalisation .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dipalmitoyl phosphatidylcholine : Contient des acides gras saturés C16:0.

1,2-Dioléoyl phosphatidylcholine : Contient des acides gras insaturés C18:1.

1,2-Dimyristoyl phosphatidylcholine : Contient des acides gras saturés C14:0.

Unicité

La 1,2-dioctanoyl phosphatidylcholine est unique en raison de ses chaînes d'acides gras C8:O plus courtes, qui se traduisent par des propriétés physiques et chimiques distinctes. Ces propriétés en font un composé modèle idéal pour étudier le comportement des phospholipides et leurs interactions avec les enzymes .

Activité Biologique

3-Chloro-4-fluoro-5-nitrobenzotrifluoride (C₇H₂ClF₄NO₂) is an aromatic compound characterized by the presence of three fluorine atoms, one chlorine atom, and one nitro group attached to a benzene ring. It has a molecular weight of approximately 225.54 g/mol and appears as a yellow to brownish liquid. This compound is notable for its stability and potential applications in organic synthesis, material science, agrochemicals, and pharmaceuticals.

The synthesis of 3-chloro-4-fluoro-5-nitrobenzotrifluoride can be achieved through several methods, including nucleophilic substitution reactions involving fluorinated precursors. Its chemical structure allows it to participate in various reactions such as:

- Nucleophilic Substitution : The presence of electron-withdrawing groups (chlorine and nitro) makes the compound susceptible to nucleophilic attack.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which may have different biological activities.

These properties make it an important intermediate in the production of other chemical compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂ClF₄NO₂ |

| Molecular Weight | 225.54 g/mol |

| Physical State | Yellow to brownish liquid |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research indicates that 3-chloro-4-fluoro-5-nitrobenzotrifluoride exhibits significant antimicrobial activity. Studies have shown that halogenated compounds often interact with cellular targets, potentially leading to cytotoxicity or antimicrobial effects. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Anticancer Potential

The compound's derivatives are also being explored for their potential anticancer properties. In vitro studies suggest that certain analogs may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways and molecular targets involved.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of 3-chloro-4-fluoro-5-nitrobenzotrifluoride against common pathogens.

- Methods : Disk diffusion method was used on bacterial strains such as E. coli and S. aureus.

- Results : The compound showed significant inhibition zones, indicating strong antimicrobial activity.

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Methods : MTT assay was performed on breast cancer cell lines.

- Results : The compound exhibited a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

The biological activity of 3-chloro-4-fluoro-5-nitrobenzotrifluoride is primarily attributed to its chemical reactivity. The electron-withdrawing groups enhance its ability to undergo nucleophilic substitution, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

To better understand the unique properties of 3-chloro-4-fluoro-5-nitrobenzotrifluoride, it can be compared with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | Contains three fluorine atoms; similar applications |

| 3-Fluoro-4-chloro-5-nitrobenzotrifluoride | C₇H₃ClF₄NO₂ | Different fluorine positioning; potential variations in reactivity |

| 3-Chloro-4,5-difluorobenzotrifluoride | C₇H₂ClF₄NO₂ | Variation in fluorine substitution; may exhibit different biological activity |

Propriétés

IUPAC Name |

1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOKKJHIEVEFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371446 | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101646-02-0 | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.